Methyl alpha-D-mannopyranoside

描述

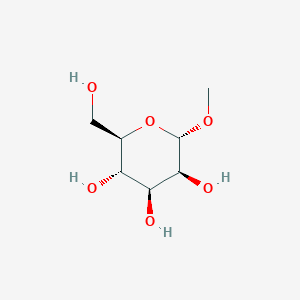

Methyl alpha-D-mannopyranoside is an organic compound belonging to the class of o-glycosyl compounds. It is a methylated derivative of mannose, a type of sugar. This compound is known for its role as a competitive inhibitor of mannose binding by Escherichia coli, making it significant in microbiological studies .

准备方法

Methyl alpha-D-mannopyranoside can be synthesized through the esterification of hydrocarbons with methanol under acidic or basic conditions, followed by dehydration and crystallization . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield.

化学反应分析

Methyl alpha-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.

科学研究应用

Biochemical Research

Substrate for Enzyme Assays

MAM serves as a substrate in enzyme assays, particularly for glycosyltransferases. This application is crucial for studying carbohydrate metabolism and understanding the enzymatic processes involved in glycosylation reactions. MAM's structural properties make it an ideal candidate for these assays, facilitating the exploration of enzyme kinetics and mechanisms .

Case Study: Glycosylation Mechanisms

In a study examining glycosylation mechanisms, MAM was used to assess the activity of various glycosyltransferases. The results indicated that MAM effectively mimicked natural substrates, allowing researchers to gain insights into enzyme specificity and efficiency .

Pharmaceutical Applications

Drug Formulation and Stabilization

MAM is utilized in drug formulation as a stabilizer or excipient. It enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it valuable in the development of effective medications .

Case Study: Urinary Tract Infection Prevention

Research demonstrated that MAM could prevent Escherichia coli from adhering to the urinary tract by acting as a competitive inhibitor of mannose binding. This application highlights MAM's potential in developing therapeutic strategies against urinary tract infections .

Food Industry

Sweetening Agent and Flavor Enhancer

In the food industry, MAM acts as a natural sweetening agent and flavor enhancer, providing an alternative to synthetic sweeteners. Its use is particularly prevalent in products aimed at health-conscious consumers seeking natural ingredients .

Data Table: Sweetening Properties Comparison

| Compound | Sweetness Relative to Sucrose | Applications |

|---|---|---|

| Methyl Alpha-D-Mannopyranoside | 0.5 | Natural sweetener in food products |

| Sucrose | 1.0 | Standard reference |

| Aspartame | 200 | Artificial sweetener |

Cosmetic Industry

Moisturizing Properties

MAM is included in skincare formulations due to its moisturizing properties, contributing to improved skin hydration and texture. Its ability to enhance moisture retention makes it a popular ingredient in various cosmetic products .

Research and Development

Synthesis of Glycosides

MAM is employed in synthesizing glycosides, aiding the development of new compounds for therapeutic applications. This aspect of MAM's utility is particularly relevant in creating novel antimicrobial agents .

Case Study: Antimicrobial Derivatives Development

A recent study focused on synthesizing methyl α-D-mannopyranoside derivatives with antimicrobial properties. The derivatives were evaluated for their effectiveness against various pathogens, demonstrating promising results that support further investigation into their therapeutic potential .

Emerging Applications

Vaccine Delivery Systems

MAM has been explored for its role in mannosylation processes related to lipid nanoparticles (LNPs) designed for vaccine delivery. By targeting antigen-presenting cells through mannose receptors, MAM enhances the efficacy of vaccine formulations .

作用机制

Methyl alpha-D-mannopyranoside acts as a competitive inhibitor of mannose binding by Escherichia coli. It binds to the mannose-binding protein, preventing the actual mannose from binding and thereby inhibiting the biological processes that rely on this interaction .

相似化合物的比较

Methyl alpha-D-mannopyranoside is unique compared to other similar compounds due to its specific inhibitory action on mannose binding. Similar compounds include:

Methyl alpha-D-glucopyranoside: Another methylated sugar derivative but with glucose instead of mannose.

Methyl alpha-D-galactopyranoside: A similar compound with galactose as the sugar component.

Methyl beta-D-glucopyranoside: A beta-anomer of methylated glucose.

These compounds share structural similarities but differ in their specific sugar components and biological activities.

生物活性

Methyl alpha-D-mannopyranoside (MAM) is a monosaccharide derivative of mannose, which has garnered attention for its various biological activities. This article explores the compound's antimicrobial properties, interactions with lectins, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 178.18 g/mol. It is a white crystalline powder that is soluble in water and exhibits a sweet taste. The compound is derived from mannose, a sugar that plays crucial roles in various biological processes, including cell signaling and immune response.

Antimicrobial Activity

Recent studies have demonstrated that MAM and its derivatives possess significant antimicrobial properties. A notable investigation synthesized several cinnamoyl-substituted derivatives of MAM and evaluated their efficacy against various bacterial and fungal strains. The results indicated that these derivatives exhibited promising antifungal activity against strains such as Candida albicans and Trichophyton rubrum, while also showing lower antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Antifungal Activity | Antibacterial Activity | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Methyl 6-O-cinnamoyl-α-D-mannopyranoside | High | Moderate | -7.2 |

| Methyl 4-O-cinnamoyl-α-D-mannopyranoside | Moderate | Low | -6.8 |

| Methyl α-D-mannopyranoside | Low | Low | N/A |

Interaction with Lectins

MAM has been studied for its binding interactions with lectins, particularly concanavalin A (ConA). Binding kinetics revealed that MAM binds to ConA in a bimolecular step, similar to other saccharides. The binding affinity is influenced by the structure of the sugar; for instance, MAM showed comparable association rate constants to those of other mannose derivatives, suggesting a common mechanism in their interaction with ConA . This interaction is vital for understanding how MAM can modulate immune responses.

Therapeutic Applications

- Infection Prevention : MAM has been shown to prevent the colonization of the urinary tract by Escherichia coli through competitive inhibition of bacterial adherence. In a study involving mice, the administration of MAM significantly reduced urinary tract infections caused by uropathogenic strains .

- Vaccine Delivery : The use of MAM in mannosylation processes enhances the targeting of lipid nanoparticles to antigen-presenting cells via mannose receptors. This application is particularly relevant in vaccine development, where targeted delivery can improve immunogenicity .

- Anti-inflammatory Effects : Research indicates that MAM may play a role in modulating inflammatory responses, particularly during viral infections such as SARS-CoV-2. By activating the complement lectin pathway, MAM helps mitigate excessive inflammatory responses associated with viral infections .

Case Studies

A case study involving the use of MAM derivatives showed enhanced antifungal activity against Trichophyton rubrum, the causative agent of dermatophytosis. The study explored various concentrations and combinations with other antifungal agents, revealing that MAM derivatives could synergistically enhance the efficacy of traditional antifungals .

Another significant finding highlighted the low toxicity profile of MAM, making it a suitable candidate for further pharmacological studies aimed at developing new antimicrobial agents .

属性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-VEIUFWFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897266 | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly gray odorless powder; [Acros Organics MSDS] | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-04-9, 25281-48-5 | |

| Record name | Methyl α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alpha-D-mannoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methyl α-D-Mannopyranoside (MeαManp) acts as a competitive inhibitor of Concanavalin A (Con A), a lectin that specifically binds to mannose-containing carbohydrates. [, , , , , , , , , ] MeαManp occupies Con A's carbohydrate-binding site, preventing it from interacting with its natural ligands. This interaction has been extensively studied using various techniques, including X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry. [, , , , , ]

A:

- 1H NMR: Provides detailed information about the hydrogen atoms' environment in the molecule. [, ]

- 13C NMR: Offers insights into the carbon skeleton of the compound, helping determine its structure and conformation. [, , ]

- IR Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrations. []

- X-ray Crystallography: Provides a three-dimensional structure of the molecule, including bond lengths and angles. [, ]

A: MeαManp exhibits stability under various conditions, making it suitable for different applications. [] It has been successfully used in lyophilized formulations of recombinant human growth hormone to prevent protein aggregation, highlighting its compatibility with biomolecules. [] Furthermore, MeαManp can be incorporated into microcapsules without compromising their integrity. [] Its stability and compatibility make it a valuable tool in pharmaceutical and biotechnological applications.

ANone: MeαManp itself is not known to possess catalytic properties. Its primary role in research is as a ligand for mannose-binding proteins, particularly Con A. By competitively inhibiting Con A, MeαManp serves as a valuable tool for studying:

- Carbohydrate-protein interactions: Understanding the binding mechanisms and specificities of lectins like Con A. [, , , , , ]

- Biological processes involving mannose recognition: Investigating processes like cell adhesion, signaling, and immune responses mediated by mannose-binding proteins. [, , , , , ]

ANone: Computational methods have been employed to gain deeper insights into MeαManp's interactions with Con A and other potential targets:

- Molecular docking: Predicting the binding modes and affinities of MeαManp and its derivatives to Con A, enabling the exploration of structure-activity relationships. [, ]

- QSAR (Quantitative Structure-Activity Relationship) models: Developing models to predict the biological activity of MeαManp derivatives based on their structural features, facilitating the design of novel ligands with improved properties. []

A: Research indicates that modifications to the MeαManp structure can significantly impact its binding affinity and selectivity for Con A. [, , , ]

- Derivatization of hydroxyl groups: Introducing various substituents at the C-2, C-3, C-4, and/or C-6 positions can alter binding affinity. For instance, methylation of specific hydroxyl groups can enhance or diminish binding depending on the position. [, , ]

- Glycosidic linkage modifications: Changing the configuration of the glycosidic linkage (α or β) or introducing additional sugar units can influence binding strength and selectivity. [, , , ]

- Spacer arm length and flexibility: For multivalent ligands incorporating multiple MeαManp units, the length and flexibility of the spacer arm can impact the avidity and selectivity of binding to Con A. []

A: MeαManp demonstrates good stability in various formulations, including lyophilized powders. [] Its ability to remain amorphous in the solid state contributes to its effectiveness as a stabilizer for protein formulations, as seen with recombinant human growth hormone. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。